molecular formula C37H61NO4 B12726178 N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid CAS No. 150840-28-1

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid

Cat. No.: B12726178
CAS No.: 150840-28-1
M. Wt: 583.9 g/mol
InChI Key: RVOSKISQNOKOCC-TYPKSVOQSA-N
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Description

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is a complex organic compound derived from lupane-type triterpenoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Amidation: Formation of the amide bond between the triterpenoid and aminoheptanoic acid.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.

Scientific Research Applications

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid involves its interaction with specific molecular targets and pathways. It may modulate signaling pathways, inhibit enzymes, or interact with cellular receptors to exert its effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another lupane-type triterpenoid with similar biological activities.

    Ursolic acid: A pentacyclic triterpenoid with comparable therapeutic properties.

Uniqueness

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptanoic acid is unique due to its specific structure, which combines the lupane skeleton with an aminoheptanoic acid moiety

Properties

CAS No.

150840-28-1

Molecular Formula

C37H61NO4

Molecular Weight

583.9 g/mol

IUPAC Name

7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptanoic acid

InChI

InChI=1S/C37H61NO4/c1-24(2)25-15-20-37(32(42)38-23-11-9-8-10-12-30(40)41)22-21-35(6)26(31(25)37)13-14-28-34(5)18-17-29(39)33(3,4)27(34)16-19-36(28,35)7/h25-29,31,39H,1,8-23H2,2-7H3,(H,38,42)(H,40,41)/t25-,26+,27-,28+,29-,31+,34-,35+,36+,37-/m0/s1

InChI Key

RVOSKISQNOKOCC-TYPKSVOQSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCC(=O)O

Origin of Product

United States

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